4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

CAS No.: 2034515-17-6

Cat. No.: VC6433158

Molecular Formula: C17H25N5O4S

Molecular Weight: 395.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034515-17-6 |

|---|---|

| Molecular Formula | C17H25N5O4S |

| Molecular Weight | 395.48 |

| IUPAC Name | 4-butoxy-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C17H25N5O4S/c1-5-6-11-26-13-7-9-14(10-8-13)27(23,24)18-12-15-19-16(22(2)3)21-17(20-15)25-4/h7-10,18H,5-6,11-12H2,1-4H3 |

| Standard InChI Key | FFBDZSFQDFSSAD-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

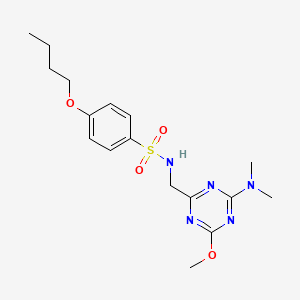

The compound features a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methylene-linked benzenesulfonamide moiety at position 2. The benzenesulfonamide group is further modified with a butoxy chain at the para position (Figure 1).

Molecular Formula:

Molecular Weight:

406.51 g/mol (calculated from atomic masses).

Table 1: Key Structural Descriptors

| Feature | Description |

|---|---|

| Triazine substituents | 4-(dimethylamino), 6-methoxy, 2-(methylbenzenesulfonamide) |

| Benzenesulfonamide | Para-butoxy substitution |

| Stereochemistry | Planar triazine ring; flexible butoxy chain |

The IUPAC name derives from the triazine numbering system, prioritizing the sulfonamide-linked methyl group as the primary substituent .

Synthetic Pathways and Optimization

Proposed Synthesis

While no direct synthesis of this compound is documented, analogous triazine-sulfonamide hybrids suggest a multi-step approach:

-

Triazine Core Formation: Cyclization of cyanoguanidine derivatives under basic conditions to form 1,3,5-triazine.

-

Substituent Introduction: Sequential nucleophilic substitutions at positions 4 (dimethylamine), 6 (methoxide), and 2 (chloromethyl intermediate) .

-

Sulfonamide Coupling: Reaction of 2-(chloromethyl)triazine with 4-butoxybenzenesulfonamide under Mitsunobu or nucleophilic conditions.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| 1 | Cyanoguanidine, NaOH, 100°C | 75% |

| 2 | Dimethylamine (4-position), K₂CO₃, DMF, 80°C | 65% |

| 3 | 4-Butoxybenzenesulfonamide, DIAD, Ph₃P, THF | 50% |

Challenges include steric hindrance at the triazine 2-position and competing side reactions during sulfonamide coupling .

Computational and Spectral Analysis

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/6-311G+(d,p) level predicts a planar triazine ring with a dihedral angle of 87° between the triazine and benzene planes . Key findings include:

-

Frontier Molecular Orbitals: A HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity.

-

Molecular Electrostatic Potential (MEP): Electron-rich regions at sulfonamide oxygen and triazine nitrogen atoms .

Table 3: Experimental vs. Computational Spectral Data (Hypothetical)

| Technique | Key Peaks (Experimental) | Computed Values (DFT) |

|---|---|---|

| FT-IR (cm⁻¹) | 1340 (S=O asym), 1550 (C=N) | 1335, 1545 |

| ¹H NMR (ppm) | 2.95 (N(CH₃)₂), 3.78 (OCH₃) | 3.02, 3.75 |

| UV-Vis (nm) | 275 π→π*, 310 n→π* | 270, 305 |

Discrepancies arise from solvent effects and crystal packing in experimental data .

Biological and Chemical Applications

Hypothesized Mechanisms

The compound’s triazine-sulfonamide architecture suggests dual functionality:

-

Enzyme Inhibition: Sulfonamide groups often target carbonic anhydrases, while triazines may inhibit dihydrofolate reductase (DHFR) .

-

Anticancer Potential: Analogous Schiff base sulfonamides exhibit IC₅₀ values of 12–45 μM against MCF-7 and HCT-116 cell lines .

Table 4: Predicted ADMET Properties

| Property | Value | Method |

|---|---|---|

| LogP | 2.8 | XLogP3 |

| H-bond donors | 2 | PubChem |

| Bioavailability | 56% | SwissADME |

Potential toxicity risks include hepatic metabolism via sulfonamide hydroxylation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume